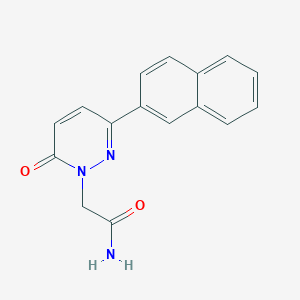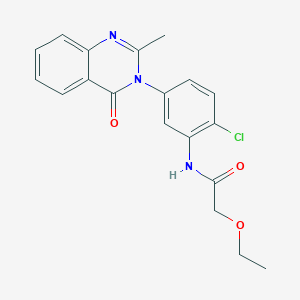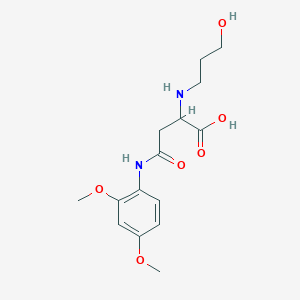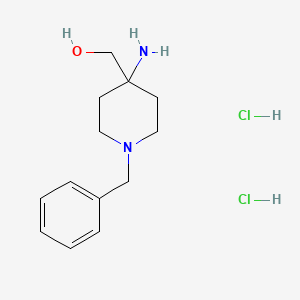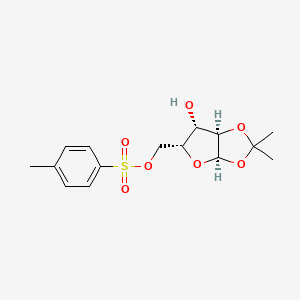
(E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide, also known as 4-MTPT, is an organic compound that was first synthesized in the late 1980s. It is a member of the class of compounds known as thiophenesulfonamides and has a wide range of applications in scientific research.
Applications De Recherche Scientifique
Anticancer Potential
- A study by (Reddy et al., 2013) revealed that certain analogues of (E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide show potent cytotoxicity against a range of cancer cell lines, including drug-resistant ones. These compounds disrupt microtubule formation and mitotic spindles, indicating potential as anticancer agents.
Photodynamic Therapy in Cancer Treatment
- Research by (Pişkin et al., 2020) discusses the synthesis of zinc phthalocyanine derivatives substituted with (E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide analogues. These compounds exhibit properties useful for photodynamic therapy in cancer treatment, including high singlet oxygen quantum yield.
Antagonistic Activity in Cardiovascular Research
- A study by (Harada et al., 2001) found that derivatives of (E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide possess antagonistic activity against endothelin-A receptors, which can be significant in cardiovascular research and therapies.
Coordination Chemistry
- Research by (Fujita et al., 2004) indicates the utility of derivatives of (E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide in coordination chemistry. These derivatives can be used in creating complex molecular structures for various chemical applications.
Chemoselective Synthesis and Isomer Separation
- Kumar et al. (2008) explored the chemoselective synthesis of isomers of (E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide derivatives. This research highlights the compound's potential in advanced synthetic chemistry and isomer separation processes. (Kumar et al., 2008)
Treatment of Cerebral Vasospasm
- A study by (Zuccarello et al., 1996) demonstrated that derivatives of this compound can be effective in treating subarachnoid hemorrhage-induced cerebral vasospasm, which is a significant concern in neurosurgery and neurology.
Rheumatic Disease Treatment
- Baba et al. (1998) investigated the effectiveness of (E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide derivatives in treating rheumatic diseases. Their findings contribute to the development of new disease-modifying antirheumatic drugs. (Baba et al., 1998)
Crystallography and Molecular Structure Analysis
- Studies like those by (Castro et al., 2013) focus on understanding the molecular structure and crystallography of (E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide derivatives, providing insights into their physical and chemical properties.
Perovskite Solar Cells
- Research by (Li et al., 2014) indicates the use of thiophene-based derivatives, including those of (E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide, in the development of high-efficiency perovskite solar cells.
Breast Cancer Treatment
- A study by (Putri et al., 2021) synthesized and evaluated a derivative of (E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide as a potential anti-breast cancer agent, highlighting its application in oncology.
Propriétés
IUPAC Name |
(E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-18-13-6-4-12(5-7-13)8-10-20(16,17)15-11-14-3-2-9-19-14/h2-10,15H,11H2,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCCJQDMEHTUNZ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3003252.png)

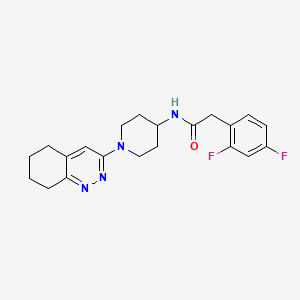
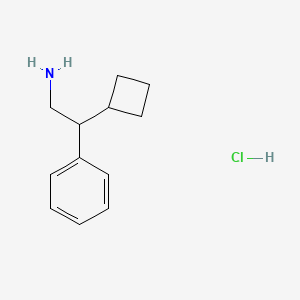
![2-Methyl-5-(1-methyltetrazol-5-yl)sulfanylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B3003260.png)
![1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride](/img/structure/B3003261.png)
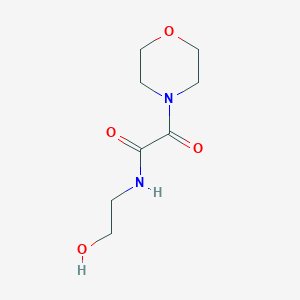
![1-(3-Nitrophenyl)-3-[(2-{[3-(3-nitrophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B3003264.png)
